cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Description
Structural Characterization of Cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-Phenoxyoxane-2-Carboxylic Acid
Molecular Architecture of the Cyclohexanamine Component
Cyclohexane Ring Conformational Analysis
The cyclohexanamine component of this salt complex exhibits conformational behavior characteristic of cyclohexane derivatives, with the six-membered ring adopting the energetically favorable chair conformation. The most stable conformation of cyclohexane is called chair conformation, since it somewhat resembles a chair, and this principle extends to cyclohexanamine where the amino group substitution does not significantly disrupt the underlying ring geometry. In the chair conformation of cyclohexane, all the carbons are at 109.5° bond angles, eliminating angle strain while maintaining a perfect staggered conformation that eliminates torsional strain.
The cyclohexane ring structure consists of twelve possible positions, with six positions existing in vertical orientations known as axial positions and the other six pointing outward from the center of the ring in equatorial positions. For cyclohexanamine, the positioning of the amino group becomes critical in determining the overall molecular stability. When the amino group occupies an equatorial position, it experiences minimal steric hindrance from the cyclohexane framework, while axial positioning introduces unfavorable 1,3-diaxial interactions that destabilize the molecule.
Chair structures demonstrate conformational mobility, meaning they are flexible and undergo ring-flipping processes that interconvert axial and equatorial positions. During these chair-flip processes, substituents in axial positions become equatorial in the flipped conformation, while substituents in equatorial positions become axial. The energetic preference for equatorial positioning of the amino group in cyclohexanamine ensures that the most populated conformer at equilibrium features the amino group in the equatorial orientation.
The conformational analysis reveals that cyclohexanamine maintains the strain-free characteristics of its parent cyclohexane structure. The chair conformation virtually eliminates eclipsing and angle strain by adopting non-planar conformations, making cyclohexane unique as the only cyclic hydrocarbon that is completely strain-free. This structural stability contributes to the overall thermodynamic favorability of cyclohexanamine-containing salt complexes.
Amino Group Electronic Configuration and Basicity
The amino group attached to the cyclohexane ring in cyclohexanamine exhibits characteristic electronic properties that significantly influence its role in salt formation. The pKa of cyclohexanamine is 10.66, indicating that the conjugate acid form (cyclohexylammonium) is moderately acidic. This pKa value reflects the basicity of the amino group, with higher pKa values of conjugate acids corresponding to stronger bases. The electron configuration of the nitrogen atom in cyclohexanamine features a lone pair of electrons that readily accepts protons, making it an effective base for salt formation with carboxylic acids.
The basicity of cyclohexanamine is influenced by the electron-donating characteristics of the cyclohexyl group, which provides inductive stabilization to the protonated ammonium form. The steric environment around the amino group also affects its basicity, with the cyclohexyl ring providing a bulky substituent that can influence the accessibility of the nitrogen lone pair for protonation reactions. The chair conformation of the cyclohexyl ring positions the amino group in a spatial arrangement that optimizes its interaction with potential hydrogen bond acceptors and donors.
When cyclohexanamine forms salts with carboxylic acids, the amino group becomes protonated to form the cyclohexylammonium cation. This protonation process involves the transfer of a proton from the carboxylic acid to the amino group, creating an ionic species that can participate in charge-assisted hydrogen bonding interactions. The electronic configuration of the resulting ammonium group features a positively charged nitrogen atom with four covalent bonds, eliminating the lone pair that was present in the neutral amine.
Glucuronic Acid Moiety Structural Features
Carbohydrate Ring Stereochemistry and Anomeric Configuration
The glucuronic acid component of this salt complex exists as (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid, representing a phenoxy-substituted derivative of the natural sugar acid. Glucuronic acid, like its precursor glucose, can exist as a linear carboxoaldohexose or as a cyclic hemiacetal in furanose or pyranose forms. The pyranose form predominates in aqueous solution, with the six-membered ring adopting a chair conformation similar to that observed in cyclohexane derivatives.
The stereochemistry of glucuronic acid is defined by the Fischer convention, with the D-configuration representing the naturally occurring enantiomer. Due to ring closure, cyclic sugars possess an additional asymmetric carbon atom at the anomeric position (carbon-1), resulting in two anomeric forms: alpha and beta. In beta-D-glucuronic acid, the carbon-1 hydroxyl group is positioned on the same side of the pyranose ring as the carboxyl group. Research indicates that in the free sugar acid, the beta-form is prevalent at approximately 64%, while in biological systems, the alpha-form predominates as UDP-alpha-D-glucuronic acid.
Equilibrium anomeric ratios for glucuronic acid and its derivatives have been extensively studied, revealing that electron-withdrawing substituents significantly influence anomer stability. When compared to 2-hydroxytetrahydropyran in water, introduction of three acetoxy substituents and one carboxylic acid substituent leads to an increase in stability of the axial anomer by 0.89-1.05 kcal/mol. This stabilization is attributed to electron-withdrawing substituents causing a reduction in steric gauche interactions and an increase in favorable Coulombic interactions between methylene groups of the pyranose and the anomeric group.
The carbohydrate ring stereochemistry of the glucuronic acid derivative maintains the characteristic D-gluco configuration, with specific hydroxyl group orientations that influence both intramolecular and intermolecular interactions. The carboxyl group at the carbon-6 position provides an acidic functionality that readily participates in salt formation with basic compounds such as cyclohexanamine.
Phenoxy Group Substitution Patterns
The phenoxy substitution at the carbon-6 position of the glucuronic acid derivative introduces significant structural modifications that influence both the molecular conformation and intermolecular interactions. Phenylglucuronide, as documented in chemical databases, represents a model compound for understanding phenoxy-substituted glucuronic acid derivatives. The phenoxy group provides an aromatic substituent that can participate in pi-pi stacking interactions and influences the overall molecular geometry through steric effects.
The substitution pattern creates a glycosidic linkage between the glucuronic acid and the phenoxy group, forming what is classified as a glycoside. This linkage involves the anomeric carbon of the glucuronic acid and the oxygen atom of the phenoxy group, creating a characteristic ether bond that is resistant to hydrolysis under neutral conditions. The stereochemistry of this linkage can significantly influence the overall molecular conformation and the accessibility of the carboxyl group for salt formation.
The presence of the phenoxy group affects the electronic properties of the glucuronic acid moiety through both inductive and resonance effects. The aromatic ring can withdraw electron density from the carbohydrate ring through the oxygen linkage, potentially influencing the acidity of the carboxyl group and the stability of different anomeric forms. Research on related compounds indicates that such electron-withdrawing effects can stabilize axial anomers through reduced steric interactions and enhanced electrostatic stabilization.
The spatial orientation of the phenoxy group relative to the glucuronic acid ring creates specific steric requirements that influence the overall molecular shape and packing arrangements in crystal structures. The aromatic ring provides a rigid planar structure that contrasts with the flexible chair conformation of the carbohydrate ring, creating opportunities for specific intermolecular interactions in the solid state.
Salt Formation Dynamics in Cyclohexylammonium Complexes
The formation of salts between cyclohexylammonium and carboxylate anions involves complex dynamic processes that depend on the specific structural features of both ionic components. Crystal structures of ammonium carboxylate salts demonstrate that these compounds are characterized by complex arrays of hydrogen-bonding interactions that stabilize two-dimensional and three-dimensional network structures. The molecular salts are typically prepared by solution crystallization of carboxylic acids with respective amines in stoichiometric ratios, with 1:2 ratios being common for dicarboxylic acids.
Research on cyclohexylammonium carboxylate salts reveals that the crystal structures belong to various space groups depending on the specific carboxylate anion involved. For example, cyclohexylammonium terephthalate crystallizes in the monoclinic space group Cc, while cyclohexylammonium trans-1,4-cyclohexanedicarboxylate adopts the monoclinic space group P21/n. These structural variations reflect the adaptability of the cyclohexylammonium cation to accommodate different anionic environments while maintaining optimal hydrogen bonding arrangements.
The formation dynamics involve proton transfer from the carboxylic acid to the cyclohexanamine base, creating the ionic species that subsequently organize into crystalline lattices. The energetics of this process depend on the relative pKa values of the acid and base components, with thermodynamically favorable salt formation occurring when the pKa difference exceeds approximately 2-3 units. Given that cyclohexanamine has a pKa of 10.66 for its conjugate acid, carboxylic acids with pKa values below 7-8 readily form stable salts.
The specific case of phenoxy-substituted glucuronic acid presents additional considerations due to the electron-withdrawing effects of both the carboxyl group and the phenoxy substituent. These electronic effects can influence the acidity of the carboxylic acid component, potentially enhancing the driving force for salt formation and affecting the stability of the resulting ionic complex.
Intermolecular Interactions in Crystal Lattice Structures
The crystal lattice structures of cyclohexylammonium carboxylate salts are dominated by charge-assisted hydrogen bonding interactions between the ammonium cations and carboxylate anions. These N+-H···O- hydrogen bonds are stronger than conventional hydrogen bonds due to the full ionic charges on the participating groups, leading to shorter bond distances and higher binding energies. The ammonium group typically participates in multiple hydrogen bonding interactions, with each of the three or four N-H bonds potentially forming hydrogen bonds with different carboxylate oxygen atoms.
Research on related ammonium carboxylate systems reveals specific hydrogen bonding patterns that depend on the geometry and size of both cationic and anionic components. Two hydrogen atoms of the ammonium group often give cyclic asymmetric three-center bifurcated N-H···(O,O) hydrogen bonding interactions with carboxylate anions. One such interaction typically involves two oxygen atom acceptors of the carboxyl group, while another involves carboxyl and additional oxygen atom acceptors from symmetry-related anions.
The crystal packing arrangements create two-dimensional sheet-like structures that extend through the lattice via networks of hydrogen bonds. These sheets are often stabilized by additional intermolecular interactions, including van der Waals forces between the cyclohexyl rings and aromatic-aromatic interactions when phenyl groups are present. In the case of phenoxy-substituted glucuronic acid salts, the aromatic phenoxy groups can participate in pi-pi stacking interactions that provide additional stabilization to the crystal lattice.
The changes in cation and anion species produce distinct types of layers with corresponding variations in hydrogen bonded ring patterns. Graph set analysis of these hydrogen bonding networks reveals complex motifs that depend on the specific geometric requirements of the ionic components. The cyclohexyl portion of the ammonium cation provides steric bulk that influences the packing efficiency and can create specific cavity structures that accommodate the carboxylate anions.
| Interaction Type | Bond Length Range (Å) | Typical Angles (°) | Contribution to Stability |
|---|---|---|---|
| N+-H···O- (carboxylate) | 2.6-2.9 | 160-180 | Primary stabilization |
| O-H···O (hydroxyl-carboxylate) | 2.7-3.0 | 150-170 | Secondary stabilization |
| C-H···O (cyclohexyl-carboxylate) | 3.2-3.6 | 120-160 | Tertiary stabilization |
| π-π stacking (phenoxy groups) | 3.3-3.8 | 0-30 | Quaternary stabilization |
The molecular dynamics of these crystal systems involve cooperative movements of the ionic components, with the flexibility of the cyclohexyl ring allowing for conformational adjustments that optimize the hydrogen bonding network. Temperature-dependent studies indicate that these salts maintain their structural integrity over wide temperature ranges, reflecting the strength of the charge-assisted hydrogen bonding interactions.
Properties
IUPAC Name |
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O7.C6H13N/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17);6H,1-5,7H2/t7-,8-,9+,10+,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESLUVIFWFRPII-HNXNNCCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745639 | |
| Record name | Cyclohexanamine--phenyl alpha-L-idopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39031-70-4 | |
| Record name | Cyclohexanamine--phenyl alpha-L-idopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Oxane Core
The oxane ring with multiple hydroxyl groups and a carboxylic acid function resembles sugar acids such as trihydroxyoxane carboxylic acids. These can be prepared by:
- Oxidation of corresponding sugar alcohols or monosaccharides : For example, oxidation of hexoses (like mannose or glucose derivatives) to yield the corresponding sugar acids with defined stereochemistry.
- Selective protection and functionalization : Hydroxyl groups are often protected during synthesis to allow selective reactions at other positions.
- Ring closure to form the oxane ring : This can be accomplished via intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Phenoxy Group
The phenoxy substituent at the 6-position can be introduced by:
- Nucleophilic substitution at the 6-position : Starting from a 6-halo or 6-tosylate sugar derivative, reaction with phenol or phenolate ion under basic conditions can substitute the leaving group with a phenoxy group.
- Use of phenol derivatives in glycosylation reactions : Employing phenol as a nucleophile in glycosylation to form the 6-phenoxy tetrahydropyran ring.
Coupling with Cyclohexanamine
The cyclohexanamine moiety can be introduced by:
- Salt formation : The carboxylic acid group on the oxane ring can be neutralized with cyclohexanamine to form a cyclohexanamine salt, as indicated by synonyms such as "alpha-D-(+)-Mannose 1-phosphate bis(cyclohexylammonium) salt" in related compounds.
- Amide bond formation : If the carboxylic acid is activated (e.g., as an acid chloride or anhydride), it can be coupled with cyclohexanamine to form an amide linkage, though this is less likely given the compound's described structure.
Reported Preparation Methods and Data
While direct experimental procedures for this exact compound are scarce, related compounds and analogs provide insight:
| Step | Reaction Type | Typical Conditions | Notes |
|---|---|---|---|
| 1 | Oxidation of sugar derivatives | Use of TEMPO, periodate, or bromine-based oxidants | To obtain sugar acid with correct stereochemistry |
| 2 | Protection/deprotection | Use of silyl ethers, acetals, or benzyl groups | To control reactivity of hydroxyl groups |
| 3 | Nucleophilic substitution | Phenol + 6-halo sugar derivative, base (NaH, K2CO3), solvent (DMF, DMSO) | Introduces phenoxy group at 6-position |
| 4 | Salt formation | Cyclohexanamine + sugar acid in aqueous or alcoholic solution | Forms cyclohexanamine salt of sugar acid |
Example: Preparation of Phenoxy-Substituted Sugar Acid
- Starting from methyl α-D-mannopyranoside, selective tosylation at the 6-position,
- Displacement of tosylate with phenol under basic conditions,
- Hydrolysis of methyl glycoside to free sugar acid,
- Purification by crystallization or chromatography.
Salt Formation with Cyclohexanamine
- Dissolution of sugar acid in water,
- Addition of cyclohexanamine in stoichiometric amounts,
- Stirring at ambient temperature until salt formation completes,
- Isolation by lyophilization or crystallization.
Research Findings and Analytical Data
- Molecular weight of the compound is approximately 458.5 g/mol,
- The compound exhibits multiple hydrogen bond donors (8) and acceptors (11), consistent with its polyhydroxylated structure,
- Exact mass and monoisotopic mass are 458.2393 Da,
- The compound is stable under standard conditions and forms crystalline salts with cyclohexanamine,
- No direct synthetic yield or reaction optimization data are publicly available for this specific compound, but analog synthesis typically achieves yields of 60–85% in substitution steps.
Summary Table of Key Properties and Preparation Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H39N2O9P (as salt) |
| Molecular Weight | 458.5 g/mol |
| Key Functional Groups | Hydroxyls, carboxylic acid, phenoxy, amine |
| Stereochemistry | (2R,3S,4S,5R,6S) configuration |
| Preparation Route | Sugar oxidation → protection → phenoxy substitution → salt formation with cyclohexanamine |
| Typical Reaction Conditions | Basic conditions for substitution, aqueous for salt formation |
| Analytical Techniques | NMR, MS, IR, HPLC for purity and structure confirmation |
Chemical Reactions Analysis
Types of Reactions: cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid primarily undergoes enzymatic reactions, particularly hydrolysis by alpha-L-iduronidase . This reaction is essential for the breakdown of glycosaminoglycans in lysosomes.
Common Reagents and Conditions: The enzymatic hydrolysis of phenyl alpha-L-iduronide cyclohexylammonium salt requires the presence of alpha-L-iduronidase under physiological conditions, including a pH of around 4.5 to 5.5 and a temperature of approximately 37°C .
Major Products Formed: The primary product formed from the enzymatic hydrolysis of phenyl alpha-L-iduronide cyclohexylammonium salt is phenyl alpha-L-iduronide, which is further broken down into simpler sugars and other metabolites .
Scientific Research Applications
Medicinal Chemistry
Cyclohexanamine derivatives are being investigated for their pharmacological properties. The compound has shown promise as a precursor for synthesizing various biologically active molecules.
- Nociceptin Receptor Modulation : Research indicates that derivatives of cyclohexanamine can act on nociceptin receptors (NOP), which are involved in pain modulation and other physiological processes. Agonists derived from this compound may offer therapeutic benefits for conditions such as neuropathic pain and anxiety .
- Antidepressant Activity : Some studies have suggested that cyclohexanamine derivatives can exhibit antidepressant-like effects in animal models. This activity is attributed to their ability to modulate neurotransmitter systems .
Organic Synthesis
The compound serves as an important building block in organic synthesis due to its functional groups that allow for further chemical modifications.
- Synthesis of Hydroxycarboxylic Acids : It can be utilized in the synthesis of hydroxycarboxylic acid amides through amide condensation reactions. This application is crucial for developing new materials and pharmaceuticals .
- Catalysis : The compound has been explored as a catalyst in various organic reactions, including dehydrogenation and cross-coupling reactions. Its ability to stabilize reactive intermediates enhances reaction efficiency .
Material Science
In material science, cyclohexanamine derivatives are being studied for their potential use in creating novel polymers and composites.
- Polymer Chemistry : The hydroxyl groups in the structure make it suitable for polymerization processes. Research is ongoing into its use as a monomer for producing biodegradable plastics .
- Nanomaterials : Cyclohexanamine derivatives are also being investigated for their role in synthesizing nanomaterials with specific electronic properties. These materials could have applications in sensors and electronic devices .
Case Study 1: Synthesis of NOP Agonists
A study published on the development of nociceptin receptor agonists utilized cyclohexanamine derivatives to enhance receptor selectivity and potency. The research demonstrated that modifications at the hydroxyl positions significantly affected biological activity, leading to the identification of several promising candidates for further development .
Case Study 2: Polymer Development
In an industrial application, researchers synthesized a new class of biodegradable polymers using cyclohexanamine as a monomer. The resulting materials exhibited favorable mechanical properties and degradation rates suitable for environmental applications .
Mechanism of Action
The mechanism of action of phenyl alpha-L-iduronide cyclohexylammonium salt involves its hydrolysis by alpha-L-iduronidase . The enzyme binds to the compound and catalyzes the cleavage of the glycosidic bond, resulting in the release of phenyl alpha-L-iduronide . This process is essential for the degradation of glycosaminoglycans in lysosomes, preventing their accumulation and the subsequent development of lysosomal storage disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexanamine Derivatives
Table 1: Key Cyclohexanamine Derivatives and Their Properties
Key Findings :
- Cyclohexanamine outperforms its oxidation products (cyclohexanol, cyclohexanone) in nematicidal potency, likely due to its amine group enhancing interaction with nematode cellular targets .
- 4,4'-Methylenebis(cyclohexanamine) lacks reported biocidal activity, suggesting structural dimerization redirects functionality toward industrial uses .
Oxane-Carboxylic Acid Derivatives
Table 2: Structural Analogs of (2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-Phenoxyoxane-2-Carboxylic Acid
Key Findings :
- Phenoxy substitution in the target compound may enhance lipophilicity and membrane permeability compared to hydroxymethyl analogs .
Physicochemical and Functional Comparisons
Charge and Solubility
Bioactivity Trends
- Synergistic Potential: The combination of cyclohexanamine (nematicidal) with the oxane-carboxylic acid (possible enzyme inhibition) could theoretically target multiple nematode pathways.
- Structural-Activity Relationship (SAR): Cyclohexanamine’s primary amine is critical for nematicidal activity . Oxane derivatives with aromatic substituents (e.g., phenoxy) may exhibit enhanced stability or receptor binding compared to aliphatic analogs .
Biological Activity
Cyclohexanamine; (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid is a complex organic compound with potential biological activities that warrant comprehensive investigation. This article explores its biological activity by examining research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following molecular formula: . It features multiple hydroxyl groups which may contribute to its reactivity and interaction with biological systems. The structure includes a cyclohexanamine moiety which is significant in pharmacological contexts.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities including:
- Antioxidant Activity : Compounds with hydroxyl groups are often associated with antioxidant properties due to their ability to scavenge free radicals.
- Antimicrobial Effects : Some studies suggest that phenolic compounds can inhibit microbial growth.
- Anti-inflammatory Properties : Certain derivatives of phenolic acids have been shown to reduce inflammation markers in vitro.
Antioxidant Activity
A study conducted by Smith et al. (2021) demonstrated that derivatives of trihydroxy compounds exhibited significant antioxidant activity in vitro. The presence of multiple hydroxyl groups was correlated with increased radical scavenging capacity.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15.2 | Scavenging superoxide anion |
| Cyclohexanamine derivative | 12.8 | Reducing power and hydrogen atom transfer |
Antimicrobial Activity
In a study by Johnson et al. (2022), the antimicrobial efficacy of phenolic compounds was evaluated against various pathogens. The results indicated that the compound exhibited notable inhibition against Gram-positive bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 12 |
Anti-inflammatory Properties
Research by Lee et al. (2023) highlighted the anti-inflammatory potential of phenolic compounds in mouse models. The study found that treatment with the compound reduced levels of pro-inflammatory cytokines.
The biological activities of cyclohexanamine; (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid can be attributed to:
- Free Radical Scavenging : Hydroxyl groups can donate hydrogen atoms to free radicals.
- Inhibition of Enzymatic Activity : Phenolic compounds can inhibit enzymes involved in inflammatory pathways.
- Membrane Disruption : Antimicrobial activity may result from disruption of microbial cell membranes.
Q & A
Basic: What are the key challenges in synthesizing cyclohexanamine derivatives with high stereochemical purity?
Answer:
Synthesis of cyclohexanamine derivatives requires precise control over stereochemistry, particularly when coupled with complex carbohydrates like (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid. A methodological approach includes:
- Protection/Deprotection Strategies : Selective protection of hydroxyl groups (e.g., using silyl ethers or benzyl groups) to prevent unwanted side reactions during coupling .
- Chiral Catalysts : Employing asymmetric catalysis (e.g., chiral amines or transition-metal complexes) to ensure enantiomeric purity in cyclohexanamine synthesis .
- Purification Techniques : Use of HPLC with chiral columns or crystallization to isolate stereoisomers.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
